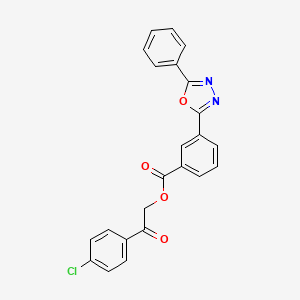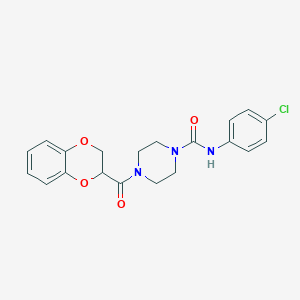
N-(4-chloro-2-methylphenyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The hydrazinecarbothioamide intermediate is then reacted with 3-pyridinecarboxylic acid or its derivatives to introduce the pyridylcarbonyl group.
- Reaction conditions: This step often requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Chlorination and Methylation:
- The final step involves the chlorination and methylation of the aromatic ring, which can be achieved using reagents like thionyl chloride and methyl iodide.
- Reaction conditions: These reactions are typically performed under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: While the laboratory synthesis provides a detailed pathway, industrial production may involve optimization of these steps to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbothioamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridylcarbonyl group, converting it to a pyridylmethyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridylmethyl derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
- Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
- Explored as a potential anticancer agent, targeting specific enzymes involved in cell proliferation.
Industry:
- Utilized in the development of novel materials with specific electronic or optical properties.
- Employed in the synthesis of dyes and pigments due to its stable aromatic structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methylphenyl)-2-(3-pyridylcarbonyl)-1-hydrazinecarbothioamide typically involves the following steps:
-
Formation of the Hydrazinecarbothioamide Core:
- The reaction between thiosemicarbazide and an appropriate acyl chloride or ester forms the hydrazinecarbothioamide core.
- Reaction conditions: Typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules. The hydrazinecarbothioamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their function. The pyridylcarbonyl moiety can interact with nucleic acids, potentially disrupting DNA replication and transcription processes.
Molecular Targets and Pathways:
Enzymes: Inhibition of enzymes such as proteases and kinases.
DNA/RNA: Binding to nucleic acids, affecting gene expression and cell cycle regulation.
相似化合物的比较
N-(4-Chlorophenyl)-2-(3-pyridylcarbonyl)-1-hydrazinecarbothioamide: Lacks the methyl group, potentially altering its biological activity.
N-(4-Methylphenyl)-2-(3-pyridylcarbonyl)-1-hydrazinecarbothioamide: Lacks the chlorine atom, which may affect its reactivity and binding properties.
Uniqueness:
- The presence of both chlorine and methyl groups on the aromatic ring enhances its lipophilicity and potential membrane permeability.
- The combination of hydrazinecarbothioamide and pyridylcarbonyl groups provides a unique scaffold for drug design, offering multiple sites for chemical modification and optimization.
This detailed overview should provide a comprehensive understanding of N-(4-chloro-2-methylphenyl)-2-(3-pyridylcarbonyl)-1-hydrazinecarbothioamide, its synthesis, reactions, applications, and comparison with similar compounds
属性
分子式 |
C14H13ClN4OS |
|---|---|
分子量 |
320.8 g/mol |
IUPAC 名称 |
1-(4-chloro-2-methylphenyl)-3-(pyridine-3-carbonylamino)thiourea |
InChI |
InChI=1S/C14H13ClN4OS/c1-9-7-11(15)4-5-12(9)17-14(21)19-18-13(20)10-3-2-6-16-8-10/h2-8H,1H3,(H,18,20)(H2,17,19,21) |
InChI 键 |
SNEYJMIFOHEREN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NNC(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(furan-3-ylcarbonyl)oxy]-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl furan-2-carboxylate](/img/structure/B10862865.png)
![1-[(2,5-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide](/img/structure/B10862880.png)
![1-[11-(2-fluorophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B10862888.png)
![N',N''-[1H-pyrrole-2,5-diyldi(E)methylylidene]bis(2-hydroxybenzohydrazide)](/img/structure/B10862891.png)
![2-[1-(3-cycloheptyl-4-oxo-3,4-dihydroquinazolin-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10862892.png)
![N-[4-({4-[(E)-2-(3-nitrophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]hexanamide](/img/structure/B10862905.png)
![(E)-N-{[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-phenylmethanimine](/img/structure/B10862907.png)

![[2-(4-nitrophenyl)-2-oxoethyl] 2-phenylacetate](/img/structure/B10862921.png)
![5-ethylsulfanyl-12,12-dimethyl-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10862925.png)
![2-{3-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10862931.png)

![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-methylpyridin-2-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10862953.png)
